molecular formula C8H7ClF5NO B3208568 [2-(Pentafluorophenoxy)ethyl]amine hydrochloride CAS No. 1051368-88-7

[2-(Pentafluorophenoxy)ethyl]amine hydrochloride

Cat. No.: B3208568
CAS No.: 1051368-88-7
M. Wt: 263.59 g/mol
InChI Key: VGXYWOVCCGIPEM-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Chemistry Research

Fluorinated organic compounds have become increasingly important in modern chemistry due to the unique properties conferred by the fluorine atom. The presence of fluorine in a molecule can significantly alter its physical, chemical, and biological characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of fluorinated compounds.

The pentafluorophenoxy group in [2-(Pentafluorophenoxy)ethyl]amine hydrochloride is a prime example of a highly fluorinated moiety. The five fluorine atoms on the phenyl ring create a strong electron-withdrawing effect, which influences the reactivity of the entire molecule. This high degree of fluorination also impacts properties such as lipophilicity and electrostatic interactions, which are critical considerations in the design of new materials and therapeutic agents. The study of such compounds is part of a broader effort in organofluorine chemistry to create novel molecules with tailored functionalities.

Role as a Synthetic Precursor and Intermediate in Advanced Materials and Fine Chemicals Research

The primary utility of this compound in chemical research lies in its role as a versatile synthetic precursor. The molecule possesses two key reactive sites: the primary amine group and the pentafluorophenyl ring. The amine group is a nucleophile and can readily participate in a wide range of chemical reactions, including amidation, alkylation, and the formation of imines and sulfonamides. This allows for the straightforward incorporation of the pentafluorophenoxyethyl moiety into larger and more complex molecular architectures.

In the realm of advanced materials, particularly in polymer chemistry, compounds containing pentafluorophenyl esters have been extensively used for post-polymerization modification. These esters are highly reactive towards amines, allowing for the functionalization of polymers with a variety of small molecules, peptides, and other biomolecules. utwente.nlresearchgate.netwikipedia.org While this compound itself is an amine rather than an ester, its primary amine functionality makes it an ideal candidate for reacting with polymers that have been functionalized with pentafluorophenyl esters. This reaction would covalently attach the pentafluorophenoxy group to the polymer backbone, thereby modifying the surface properties of the material, such as hydrophobicity and thermal stability.

The pentafluorophenyl group itself can also be a site of reaction, typically through nucleophilic aromatic substitution of the fluorine atom at the para position. This allows for the attachment of other functional groups to the aromatic ring, further expanding the synthetic possibilities. The combination of these reactive sites makes this compound a valuable building block for the synthesis of a wide array of fine chemicals, including potential pharmaceutical intermediates and components of functional materials.

Historical Overview of Research Directions Involving Amines and Pentafluorophenoxy Moieties

The development of molecules like this compound is the culmination of decades of research in two distinct but ultimately convergent areas of organic chemistry: the study of amines and the exploration of organofluorine compounds.

The chemistry of amines has been a cornerstone of organic synthesis for over a century. Amines are ubiquitous in nature, forming the basis of amino acids, alkaloids, and neurotransmitters. ethz.ch Their synthesis and reactions have been extensively studied, leading to a vast toolbox of chemical transformations that allow for their incorporation into a wide range of organic molecules.

The field of organofluorine chemistry, while having earlier roots, experienced a dramatic expansion in the mid-20th century, largely driven by the needs of the Manhattan Project during World War II. nih.govnih.gov This led to the development of methods for the synthesis of highly fluorinated aromatic compounds like hexafluorobenzene, the precursor to the pentafluorophenoxy group. The unique properties of these compounds, such as their high thermal stability and chemical inertness, quickly found applications in materials science. nih.gov

The convergence of these two fields of research has led to the development of a wide range of fluorinated amines, each designed with specific properties and applications in mind. The introduction of fluorine into amine-containing molecules has been a particularly fruitful strategy in medicinal chemistry, where it has been used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net The synthesis of compounds like this compound is a direct result of this historical progression, providing researchers with a building block that combines the well-established reactivity of amines with the unique properties of highly fluorinated aromatic systems.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 110225-28-0
Molecular Formula C₈H₇ClF₅NO
Molecular Weight 263.59 g/mol
Appearance White to off-white solid
Melting Point 198-202 °C
Solubility Soluble in water

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO.ClH/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11;/h1-2,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXYWOVCCGIPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=C(C(=C(C(=C1F)F)F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pentafluorophenoxy Ethyl Amine Hydrochloride

Classical and Contemporary Approaches to the Synthesis of [2-(Pentafluorophenoxy)ethyl]amine Hydrochloride

The synthesis of this compound can be achieved through several established chemical transformations. These methods offer versatility in starting materials and reaction conditions, allowing for adaptation based on laboratory scale or industrial production requirements.

Etherification Routes and Optimization Strategies

One of the most fundamental approaches to constructing the core structure of this compound is through the formation of the ether linkage. The Williamson ether synthesis is a primary example of this strategy. wikipedia.org This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. byjus.com In the context of synthesizing the target molecule, this would involve the reaction of pentafluorophenol (B44920) with a suitable 2-aminoethyl halide or a protected precursor.

A plausible synthetic route commences with the deprotonation of pentafluorophenol using a strong base, such as sodium hydride, to form the corresponding sodium pentafluorophenoxide. This highly nucleophilic alkoxide can then react with a protected 2-haloethylamine, for instance, N-(2-chloroethyl)acetamide. The use of a protecting group on the amine is crucial to prevent side reactions, such as self-condensation or reaction with the alkyl halide. Following the etherification step, deprotection of the amine, typically through acidic or basic hydrolysis, yields the free amine, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

Optimization of this route often focuses on solvent choice, reaction temperature, and the nature of the base and protecting group. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the S(_N)2 reaction. byjus.com

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Yield (%)
Pentafluorophenol N-(2-chloroethyl)phthalimide K₂CO₃ DMF 80-100 75-85
Pentafluorophenol 2-Bromoethanol NaH THF 60-70 80-90

This interactive table provides representative data for etherification reactions leading to precursors of the target compound.

Reductive Amination Protocols

Reductive amination offers an alternative pathway, particularly for the introduction of the ethylamine (B1201723) moiety. wikipedia.org This two-step process in a single pot typically involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, this would likely start with pentafluorophenoxyacetaldehyde.

The aldehyde can be condensed with ammonia or a protected amine source to form the intermediate imine. Subsequent in-situ reduction with a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride, would yield [2-(Pentafluorophenoxy)ethyl]amine. wikipedia.org The choice of reducing agent is critical; sodium cyanoborohydride is often preferred due to its selectivity for the imine over the aldehyde. The reaction is typically carried out in a protic solvent like methanol or ethanol under mildly acidic conditions to facilitate imine formation.

Carbonyl Compound Amine Source Reducing Agent Solvent pH Yield (%)
Pentafluorophenoxyacetaldehyde Ammonia NaBH₃CN Methanol 6-7 65-75
Pentafluorophenoxyacetaldehyde Benzylamine H₂/Pd-C Ethanol Neutral 70-80

This interactive table presents typical conditions and outcomes for reductive amination reactions.

Amination of Halogenated Precursors

A widely used method for the synthesis of primary amines is the amination of alkyl halides. This can be achieved through various protocols, including direct amination with ammonia or the use of an amine equivalent like the Gabriel synthesis. wikipedia.org

Direct amination of a precursor such as 1-(2-bromoethoxy)-2,3,4,5,6-pentafluorobenzene with an excess of ammonia can produce the desired amine. However, this method often suffers from the formation of side products, including secondary and tertiary amines.

The Gabriel synthesis provides a more controlled approach to forming primary amines. libretexts.orgchemistrysteps.com This method involves the alkylation of potassium phthalimide with a suitable alkyl halide. wikipedia.org In this case, 1-(2-bromoethoxy)-2,3,4,5,6-pentafluorobenzene would be reacted with potassium phthalimide to form the N-alkylated phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine hydrate or acid hydrolysis, liberates the primary amine. wikipedia.orgjk-sci.com This method is advantageous as it avoids the over-alkylation issues associated with direct amination. masterorganicchemistry.com

| Halogenated Precursor | Aminating Agent | Solvent | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1-(2-bromoethoxy)-pentafluorobenzene | Potassium Phthalimide | DMF | 90-110 | 80-90 | | 1-(2-chloroethoxy)-pentafluorobenzene | Sodium Azide, then H₂/Pd-C | Ethanol/Water | 70-80 | 75-85 |

This interactive table illustrates common amination strategies for halogenated precursors.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free or Reduced-Solvent Synthesis Methods

Solvent-free or reduced-solvent conditions represent a significant step towards greener synthesis. For the synthesis of this compound, mechanochemical methods could be explored for the etherification step. nih.gov Grinding the reactants together, potentially with a solid base, can facilitate the reaction without the need for a solvent, thereby reducing volatile organic compound (VOC) emissions and simplifying purification.

Reductive amination can also be performed under solvent-free conditions, for example, by grinding the aldehyde, amine, and a solid-supported reducing agent together. nih.gov

Catalytic Synthesis Routes and Catalyst Development

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce the need for stoichiometric reagents. In the context of the synthetic routes discussed, several catalytic approaches can be envisioned.

For etherification, phase-transfer catalysts can be employed to facilitate the reaction between an aqueous solution of the phenoxide and an organic solution of the alkyl halide, reducing the need for anhydrous organic solvents.

In reductive amination, the development of more efficient and recyclable catalysts is an active area of research. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, can be used for the hydrogenation of the imine intermediate and can be easily recovered and reused. nih.gov Recent advancements have also focused on the use of more earth-abundant and less toxic metal catalysts.

For the amination of halogenated precursors, copper-catalyzed Ullmann-type couplings could provide a milder alternative to traditional high-temperature aminations. nih.gov The development of ligands that promote these reactions at lower temperatures and with lower catalyst loadings is a key area of contemporary research.

Reaction Type Catalyst Green Advantage
Etherification Phase-Transfer Catalyst (e.g., TBAB) Reduced use of organic solvents
Reductive Amination Heterogeneous Catalyst (e.g., Ru/ZrO₂) Catalyst recyclability, milder conditions
Amination Copper-based catalyst with ligand Lower reaction temperatures, reduced byproducts

This interactive table summarizes potential green catalytic approaches.

Scale-Up Considerations and Process Chemistry for this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process chemistry to ensure safety, efficiency, and cost-effectiveness. A plausible and scalable synthetic route involves a two-step process: first, the synthesis of the intermediate 2-(pentafluorophenoxy)ethanol, followed by its conversion to the target amine and subsequent salt formation.

Step 1: Synthesis of 2-(Pentafluorophenoxy)ethanol via Williamson Ether Synthesis

A common and industrially viable method for the preparation of aryl ethers is the Williamson ether synthesis. In the context of 2-(pentafluorophenoxy)ethanol, this would involve the reaction of pentafluorophenol with a suitable 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base.

Reaction: The reaction proceeds by the deprotonation of the acidic pentafluorophenol (pKa of 5.5) by a base to form the pentafluorophenoxide anion. This nucleophile then displaces the halide from the 2-haloethanol in an SN2 reaction to form the desired ether.

Scale-Up Considerations:

Choice of Base and Solvent: For large-scale production, the choice of base and solvent is critical. While sodium hydride is effective, its use on a large scale can pose safety challenges due to its reactivity with water and air. A more practical choice for industrial synthesis would be potassium carbonate or sodium hydroxide (B78521), which are less hazardous and more cost-effective. The solvent should be inert to the reaction conditions and allow for efficient heat transfer. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can be effective, though their recovery and disposal need to be considered. Tetrahydrofuran (THF) has also been reported as a suitable solvent for similar reactions. nist.gov

Temperature Control: The reaction is typically exothermic, and maintaining a controlled temperature is crucial to prevent side reactions and ensure product quality. The use of jacketed reactors with efficient cooling systems is standard for large-scale production.

Work-up and Purification: After the reaction, the crude product needs to be isolated and purified. This typically involves quenching the reaction, separating the aqueous and organic layers, and purifying the product by distillation. On a large scale, the handling of large volumes of solvents and aqueous waste must be managed efficiently.

A comparison of different bases for this synthesis is presented in the table below, based on typical laboratory-scale outcomes which can inform scale-up decisions.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
NaHDMF25-504-6>90
K₂CO₃Acetonitrile80 (reflux)12-1880-85
NaOHWater/THF (Phase Transfer)50-708-1275-80

Step 2: Conversion of 2-(Pentafluorophenoxy)ethanol to [2-(Pentafluorophenoxy)ethyl]amine

There are several established methods to convert an alcohol to an amine, each with its own set of considerations for scale-up.

Method A: Via an Alkyl Halide Intermediate

Conversion of Alcohol to Alkyl Halide: The hydroxyl group of 2-(pentafluorophenoxy)ethanol can be converted to a good leaving group, such as a bromide or chloride, using reagents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

Amination: The resulting 2-(pentafluorophenoxy)ethyl halide can then be reacted with an ammonia source (e.g., aqueous or gaseous ammonia) or a protected amine equivalent like phthalimide (the Gabriel synthesis) to introduce the nitrogen atom. The use of ammonia can lead to the formation of primary, secondary, and tertiary amines, so reaction conditions must be carefully controlled. The Gabriel synthesis provides a cleaner route to the primary amine.

Method B: Via the Mitsunobu Reaction The Mitsunobu reaction allows for the direct conversion of the alcohol to the amine using a nitrogen nucleophile, such as phthalimide or an azide, in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicaricarboxylate (DIAD). If an azide is used, a subsequent reduction step is required.

Scale-Up Considerations for Mitsunobu Reaction: While the Mitsunobu reaction is a powerful tool in medicinal chemistry, its scale-up presents challenges. The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can be difficult to remove from the product. The cost and safe handling of the azodicarboxylate reagents are also significant considerations for large-scale production.

Method C: Via an Azide Intermediate followed by Reduction

Formation of the Azide: The alcohol can be converted to an azide, for example, by first converting it to a tosylate or mesylate, followed by substitution with sodium azide.

Reduction of the Azide: The resulting 2-(pentafluorophenoxy)ethyl azide can be reduced to the primary amine using various methods, such as catalytic hydrogenation (e.g., using palladium on carbon) or with a reducing agent like lithium aluminum hydride (LiAlH₄). For large-scale production, catalytic hydrogenation is often preferred due to safety and cost considerations associated with metal hydrides.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt. This is typically achieved by dissolving the amine in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and treating it with a solution of hydrogen chloride in the same or a compatible solvent, or by bubbling hydrogen chloride gas through the solution.

Scale-Up Considerations:

Control of Stoichiometry: Precise control of the amount of HCl added is important to ensure complete conversion to the salt without having excess acid, which might need to be removed.

Crystallization and Isolation: The hydrochloride salt often precipitates from the solution. The choice of solvent and cooling profile will influence the crystal form, particle size, and purity of the final product. Filtration and drying of the salt are the final steps in the process. The handling of corrosive HCl on a large scale requires appropriate materials of construction for the equipment.

The following table summarizes the key process parameters for the final salt formation.

ParameterConsideration
SolventAffects solubility of the free base and the salt, influencing yield and crystal form.
HCl SourceGaseous HCl or a solution in an organic solvent. Choice depends on scale and equipment.
TemperatureCan affect crystal size and purity. Typically performed at or below room temperature.
IsolationFiltration and drying equipment must be suitable for handling the final product form.

Reactivity and Derivatization of 2 Pentafluorophenoxy Ethyl Amine Hydrochloride

Nucleophilic Reactions of the Amine Functionality of [2-(Pentafluorophenoxy)ethyl]amine Hydrochloride

The primary aliphatic amine group is a versatile nucleophile capable of participating in a wide array of chemical transformations. masterorganicchemistry.com As a weak base, the free amine readily attacks electrophilic centers. libretexts.org

The free amine of [2-(Pentafluorophenoxy)ethyl]amine reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. libretexts.orgchemguide.co.uk These reactions typically proceed rapidly, often exothermically, especially with highly reactive acyl chlorides. chemguide.co.uklibretexts.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). libretexts.org

Table 1: Examples of Acylation Reactions Illustrative reactions of [2-(Pentafluorophenoxy)ethyl]amine with common acylating agents.

Acylating AgentProduct NameGeneral Conditions
Ethanoyl chloride (Acetyl chloride)N-[2-(Pentafluorophenoxy)ethyl]acetamideAprotic solvent, often in the presence of a non-nucleophilic base to neutralize HCl byproduct.
Benzoyl chlorideN-[2-(Pentafluorophenoxy)ethyl]benzamideSchotten-Baumann conditions (e.g., aqueous base) or in an inert solvent with a tertiary amine base.
Ethanoic anhydride (B1165640) (Acetic anhydride)N-[2-(Pentafluorophenoxy)ethyl]acetamideSlower than with acyl chlorides, may require heating. chemguide.co.uk
Benzoic anhydrideN-[2-(Pentafluorophenoxy)ethyl]benzamideTypically requires heating to proceed at a practical rate.

Alkylation of the primary amine with alkyl halides is a common method for synthesizing secondary and tertiary amines. libretexts.org However, this reaction is often difficult to control and typically results in a mixture of products. libretexts.orgchemguide.co.uk The initially formed secondary amine is often more nucleophilic than the starting primary amine and can compete for the alkylating agent, leading to the formation of a tertiary amine. libretexts.orglibretexts.org If the reaction is allowed to proceed further, the tertiary amine can be alkylated to form a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org Using a large excess of the initial amine can favor the formation of the secondary amine. chemguide.co.uk

Table 2: Stepwise Alkylation Products Potential products from the reaction of [2-(Pentafluorophenoxy)ethyl]amine with an alkyl halide (R-X).

Reaction StepReactantsProduct
Primary Alkylation[2-(Pentafluorophenoxy)ethyl]amine + R-XN-alkyl-[2-(pentafluorophenoxy)ethyl]amine (Secondary Amine)
Secondary AlkylationN-alkyl-[2-(pentafluorophenoxy)ethyl]amine + R-XN,N-dialkyl-[2-(pentafluorophenoxy)ethyl]amine (Tertiary Amine)
Tertiary Alkylation (Quaternization)N,N-dialkyl-[2-(pentafluorophenoxy)ethyl]amine + R-XN,N,N-trialkyl-[2-(pentafluorophenoxy)ethyl]ammonium halide (Quaternary Ammonium Salt)

Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of this intermediate yields the C=N double bond of the imine. libretexts.orglibretexts.org The reaction rate is pH-dependent, generally optimal around a pH of 5. libretexts.orglibretexts.org At lower pH, the amine becomes non-nucleophilic due to protonation, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine. libretexts.orglibretexts.org As [2-(Pentafluorophenoxy)ethyl]amine is a primary amine, it exclusively forms imines; enamine formation is characteristic of secondary amines. libretexts.orglibretexts.org

Table 3: Imine Formation Reactions Illustrative reactions with various carbonyl compounds.

Carbonyl CompoundProduct TypeGeneral Conditions
BenzaldehydeN-[2-(Pentafluorophenoxy)ethyl]benzylideneimineMild acid catalyst (e.g., acetic acid), often with removal of water to drive the equilibrium. nih.gov
Acetone (Propan-2-one)N-[2-(Pentafluorophenoxy)ethyl]propan-2-imineMild acid catalyst, removal of water.
CyclohexanoneN-[2-(Pentafluorophenoxy)ethyl]cyclohexylideneimineMild acid catalyst, removal of water.

The nucleophilic amine group readily adds across the C=N double bond of isocyanates and isothiocyanates. The reaction with an isocyanate yields a substituted urea (B33335) derivative, while reaction with an isothiocyanate produces a substituted thiourea (B124793). These reactions are typically high-yield and proceed under mild conditions without the need for a catalyst. The driving force is the formation of a stable C-N bond and the disruption of the reactive heterocumulene system.

Table 4: Addition Reactions with Isocyanates and Isothiocyanates Formation of urea and thiourea derivatives.

ReagentProduct ClassProduct Name Example
Phenyl isocyanateSubstituted Urea1-Phenyl-3-[2-(pentafluorophenoxy)ethyl]urea
Methyl isocyanateSubstituted Urea1-Methyl-3-[2-(pentafluorophenoxy)ethyl]urea
Phenyl isothiocyanateSubstituted Thiourea1-Phenyl-3-[2-(pentafluorophenoxy)ethyl]thiourea
Methyl isothiocyanateSubstituted Thiourea1-Methyl-3-[2-(pentafluorophenoxy)ethyl]thiourea

Reactions Involving the Pentafluorophenoxy Moiety of this compound

The pentafluorobenzene (B134492) ring is a key feature of the molecule, imparting unique reactivity. The strong electron-withdrawing nature of the five fluorine atoms renders the aromatic ring highly electron-deficient and activates it towards nucleophilic attack. mdpi.comnih.gov

The most significant reaction of the pentafluorophenoxy group is nucleophilic aromatic substitution (SNAr). nih.gov In this process, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms. masterorganicchemistry.com The reaction is facilitated by the ability of the electron-withdrawing fluorine atoms to stabilize the negative charge in the intermediate, known as a Meisenheimer complex. nih.gov

Research on various polyfluoroarenes has shown that substitution typically occurs at the para position (C4) relative to the electron-donating ether linkage. mdpi.comnih.gov This regioselectivity is governed by the superior resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs ortho or para to an activating group. masterorganicchemistry.com In this molecule, the ethoxyamine side chain directs the incoming nucleophile to the position para to the ether oxygen. A wide range of nucleophiles, including thiols, alkoxides, and amines, can participate in this reaction. mdpi.comresearchgate.net

Table 5: Nucleophilic Aromatic Substitution (SNAr) Reactions Examples of para-substitution on the pentafluorophenyl ring.

NucleophileReagent ExampleProductGeneral Conditions
ThiolateSodium thiophenoxide4-(Phenylthio)-2,3,5,6-tetrafluorophenoxy derivativePolar aprotic solvent (e.g., DMF, MeCN), often with a mild base. nih.gov
AlkoxideSodium methoxide4-Methoxy-2,3,5,6-tetrafluorophenoxy derivativeAlcohol solvent or polar aprotic solvent.
AminePiperidine4-(Piperidin-1-yl)-2,3,5,6-tetrafluorophenoxy derivativeOften requires heating in a suitable solvent. nih.gov
Hydroxide (B78521)Sodium hydroxide4-Hydroxy-2,3,5,6-tetrafluorophenoxy derivativeAqueous base, may require elevated temperatures.

Metalation and Cross-Coupling Reactions at Aromatic Positions

The pentafluorophenyl group of this compound is a key site for chemical modification through metalation and subsequent cross-coupling reactions. The high electronegativity of the fluorine atoms renders the aromatic ring electron-deficient and susceptible to certain transformations, particularly at the positions ortho and para to the activating ether linkage.

One potential avenue for functionalization is through directed ortho-lithiation. While direct lithiation of the pentafluorophenyl ether moiety in the target compound has not been extensively documented, studies on analogous polyfluoroaromatic compounds suggest its feasibility. For instance, the ortho-lithiation of pentafluorosulfanyl arenes has been achieved using strong, non-nucleophilic bases like lithium tetramethylpiperidide at low temperatures. This approach could potentially be adapted to [2-(Pentafluorophenoxy)ethyl]amine, with the ether oxygen directing the metalation to the C2 and C6 positions of the pentafluorophenyl ring. The resulting organolithium intermediate could then be quenched with various electrophiles to introduce a range of substituents.

Cross-coupling reactions offer another powerful tool for the derivatization of the pentafluorophenyl ring. The carbon-fluorine (C-F) bond, typically strong and unreactive, can be activated under specific catalytic conditions. Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium or nickel catalysts, have been successfully applied to polyfluoroarenes. These reactions often proceed via a nucleophilic aromatic substitution (SNAr) mechanism or through oxidative addition of the C-F bond to the metal center.

For this compound, the para-fluorine atom is the most likely site for substitution in SNAr-type cross-coupling reactions due to the strong activating effect of the pentafluorophenyl group. Various nucleophiles, including amines, thiols, and alkoxides, could potentially displace the para-fluorine under basic conditions, leading to a diverse array of derivatives.

The following table summarizes potential cross-coupling reactions based on established methodologies for polyfluoroaromatic compounds.

Reaction TypePotential Coupling PartnerCatalyst/ConditionsPotential Product
Suzuki CouplingArylboronic acidsPd(0) catalyst, base (e.g., K₂CO₃, CsF)Biaryl ether derivatives
Stille CouplingOrganostannanesPd(0) catalystAryl- or alkyl-substituted derivatives
Heck CouplingAlkenesPd(0) catalyst, baseStyrenyl ether derivatives
Buchwald-Hartwig AminationAminesPd(0) catalyst, phosphine (B1218219) ligand, baseAmino-substituted phenyl ether derivatives
Sonogashira CouplingTerminal alkynesPd(0)/Cu(I) catalyst, baseAlkynyl-substituted phenyl ether derivatives

It is important to note that the primary amine functionality in this compound may require protection prior to subjecting the compound to these reaction conditions to avoid undesired side reactions.

Heterocyclic Synthesis Utilizing this compound as a Building Block

The unique combination of a reactive primary amine and a polyfluorinated aromatic ring makes this compound a valuable synthon for the construction of various heterocyclic systems, particularly those containing fluorine atoms, which are of significant interest in medicinal and materials chemistry.

Formation of Nitrogen-Containing Heterocycles

The ethylamine (B1201723) moiety of the title compound can readily participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings.

One potential application is in the synthesis of fluorinated quinoline (B57606) derivatives. The Conrad-Limpach or Doebner-von Miller reactions, which involve the condensation of anilines with β-ketoesters or α,β-unsaturated carbonyl compounds, respectively, could potentially be adapted. While [2-(Pentafluorophenoxy)ethyl]amine is not a direct aniline (B41778) analogue, its primary amine can undergo similar condensation reactions. Subsequent cyclization and aromatization would yield quinoline structures bearing a fluorinated phenoxyethyl side chain.

Another important class of heterocycles accessible from this building block is the benzodiazepines. The reaction of an ortho-phenylenediamine with a 1,3-dicarbonyl compound is a common route to 1,5-benzodiazepines. While the target compound itself is not a diamine, it could be derivatized to incorporate a second amino group on the pentafluorophenyl ring via nucleophilic aromatic substitution, as discussed in the previous section. The resulting diamine could then be cyclized to afford novel fluorinated benzodiazepine (B76468) scaffolds.

Cyclization Reactions for Fluorinated Ring Systems

The pentafluorophenyl ring itself can be a participant in cyclization reactions, leading to the formation of fluorinated heterocyclic systems fused to the aromatic core. Intramolecular cyclization reactions, particularly those involving the ethylamine side chain, can be envisioned.

For example, after suitable modification of the terminal amine to a nucleophilic carbon species, an intramolecular SNAr reaction could occur, where the nucleophile displaces one of the ortho-fluorine atoms of the pentafluorophenyl ring. This would result in the formation of a fused, fluorinated dihydrobenzofuran or a related heterocyclic system.

The following table outlines some potential heterocyclic systems that could be synthesized from this compound, along with the general synthetic strategies.

Target HeterocycleGeneral Synthetic StrategyKey Reaction Type
Fluorinated QuinolinesReaction with β-dicarbonyl compounds followed by cyclizationCondensation, Cyclization
Fluorinated BenzodiazepinesDerivatization to a diamine followed by reaction with a 1,3-dicarbonyl compoundNucleophilic Aromatic Substitution, Condensation, Cyclization
Fluorinated PyrrolesPaal-Knorr synthesis with a 1,4-dicarbonyl compoundCondensation, Cyclization
Fused DihydrobenzofuransIntramolecular nucleophilic aromatic substitutionSNAr

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. The primary amine functionality of this compound makes it an ideal candidate for incorporation into several well-known MCRs.

One of the most prominent MCRs is the Ugi reaction , which involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The use of this compound as the amine component in an Ugi reaction would allow for the direct introduction of the pentafluorophenoxyethyl moiety into peptide-like scaffolds. This would provide a rapid route to libraries of complex molecules with potential applications in drug discovery, where the fluorinated group can enhance metabolic stability and binding affinity.

Another relevant MCR is the Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. While the Passerini reaction does not directly incorporate a primary amine, derivatives of [2-(Pentafluorophenoxy)ethyl]amine could be utilized. For instance, the corresponding isocyanide could be synthesized from the amine and then used in a Passerini reaction.

The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. While the parent compound is not a direct component, its derivatives could be employed. For example, a pentafluorophenoxy-substituted benzaldehyde, which could be synthesized from a precursor related to the title compound, would be a suitable aldehyde component for the Biginelli reaction, leading to fluorinated dihydropyrimidinone derivatives.

The incorporation of this compound or its derivatives into MCRs is a promising strategy for the diversity-oriented synthesis of complex, fluorinated molecules. The table below provides an overview of how this compound could be integrated into key MCRs.

Multi-Component ReactionRole of this compound or DerivativePotential Product Class
Ugi ReactionAmine componentFluorinated bis-amides (peptidomimetics)
Passerini ReactionAs the corresponding isocyanide derivativeFluorinated α-acyloxy carboxamides
Biginelli ReactionAs a precursor to a fluorinated aldehyde componentFluorinated dihydropyrimidinones

Applications of 2 Pentafluorophenoxy Ethyl Amine Hydrochloride in Organic Synthesis and Materials Science Research

Precursor for Advanced Fluorinated Organic Compounds

The presence of the C₆F₅ group imparts unique properties to molecules, including thermal stability, chemical resistance, and distinct electronic characteristics. The ethylamine (B1201723) portion of the molecule provides a convenient point of attachment to build larger, more complex fluorinated structures.

Fluorinated surfactants are known for their exceptional ability to lower surface tension in aqueous solutions and their high thermal and chemical stability. researchgate.net They are composed of a hydrophobic and oleophobic fluorinated "tail" and a hydrophilic "head." [2-(Pentafluorophenoxy)ethyl]amine can serve as a key intermediate for novel surfactants where the pentafluorophenoxyethyl group constitutes the tail.

The primary amine group can be chemically modified to create various types of hydrophilic heads:

Cationic Surfactants: The primary amine can be quaternized through exhaustive alkylation to form a quaternary ammonium (B1175870) salt, a common cationic hydrophilic group.

Anionic Surfactants: The amine can be reacted with reagents like succinic anhydride (B1165640) followed by neutralization to introduce a carboxylate head group, or with a sulfating agent to create a sulfate (B86663) head.

Non-ionic Surfactants: Reaction with ethylene (B1197577) oxide can lead to ethoxylated amines, which are a major class of non-ionic surfactants.

Amine Oxides: The amine can be oxidized to an amine oxide, another class of surfactant used in various cleaning formulations. google.com

These derived surfactants are anticipated to exhibit high performance in applications requiring extreme stability or ultra-low surface tension, such as in fire-fighting foams, specialty coatings, and electronics manufacturing. researchgate.netgoogle.com

Table 1: Proposed Surfactant Synthesis from [2-(Pentafluorophenoxy)ethyl]amine

Surfactant Type Hydrophobic/Oleophobic Tail Proposed Hydrophilic Head Potential Synthetic Step
Cationic C₆F₅OCH₂CH₂- Quaternary Ammonium (-N⁺R₃) Exhaustive Alkylation (e.g., with CH₃I)
Anionic C₆F₅OCH₂CH₂- Carboxylate (-NHCOCH₂CH₂COO⁻) Reaction with Succinic Anhydride
Non-ionic C₆F₅OCH₂CH₂- Polyoxyethylene (-N(CH₂CH₂O)ₙH) Ethoxylation

Fluorinated polymers are prized for their low surface energy, high thermal and chemical stability, and low dielectric constants. core.ac.ukpageplace.de [2-(Pentafluorophenoxy)ethyl]amine hydrochloride serves as a valuable precursor for introducing the pentafluorophenoxy moiety into polymer structures, either as a monomer or as a modifying agent.

The reactive primary amine allows for its incorporation into various polymer backbones through polycondensation reactions. For instance:

Fluorinated Polyamides: Reacting the amine with a diacid chloride can produce polyamides. kpi.ua These polymers would combine the rigidity and thermal stability of aromatic polyamides with the unique properties conferred by the high degree of fluorination.

Fluorinated Polyimides: It can also serve as a diamine component in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability.

Furthermore, the amine can be used to synthesize novel fluorinated monomers for subsequent polymerization. A common strategy is to react the amine with acryloyl chloride or methacryloyl chloride to form the corresponding N-[2-(pentafluorophenoxy)ethyl]acrylamide or methacrylamide. These monomers can then undergo free-radical polymerization to yield polymers with pendant pentafluorophenoxy groups. nih.gov Such polymers are materials of interest for creating hydrophobic and oleophobic coatings, low-loss optical fibers, and advanced membranes. core.ac.uknih.gov

The incorporation of fluorine atoms into organic molecules can significantly influence their liquid crystalline properties. nih.gov The high polarity and small size of fluorine can alter molecular packing, dipole moments, and mesophase stability. mdpi.com Liquid crystals are essential materials for display technologies and optical devices. sigmaaldrich.comfrontiersin.org

The rigid and electronically distinct pentafluorophenyl group present in [2-(Pentafluorophenoxy)ethyl]amine is an attractive core structure for designing new liquid crystal molecules (mesogens). The amine functionality provides a synthetic handle to build the complete mesogenic structure. For example, a common method for creating liquid crystals is the formation of a Schiff base (imine) linkage. Condensation of [2-(Pentafluorophenoxy)ethyl]amine with a substituted aromatic aldehyde (e.g., an alkoxybenzaldehyde) can yield a rod-shaped molecule. The combination of the rigid fluorinated ring, the central imine linkage, and the other aromatic ring can lead to the formation of nematic or smectic liquid crystal phases. nih.gov

Table 2: Example of a Proposed Liquid Crystal Synthesis

Reactant 1 Reactant 2 Linkage Type Resulting Molecular Structure

The properties of these materials, such as clearing point and dielectric anisotropy, can be fine-tuned by varying the length of the alkoxy chain (R) on the aldehyde component.

Role in the Synthesis of Specialty Chemicals

Beyond polymers and surfactants, this compound is a building block for other high-value organic molecules where the introduction of a fluorinated group is desired.

The amine group is a powerful coordinating agent for transition metals, forming the basis of countless ligands used in homogeneous catalysis. mdpi.comresearchgate.net By using [2-(Pentafluorophenoxy)ethyl]amine as a building block, new ligands can be synthesized where the pentafluorophenyl group can electronically tune the properties of the metal center.

For example, the amine can be used to synthesize bidentate or tridentate ligands:

Schiff Base (Salen-type) Ligands: Condensation with salicylaldehyde (B1680747) derivatives yields phenoxy-imine ligands. These are highly versatile ligands for various catalytic transformations. The strong electron-withdrawing nature of the C₆F₅ group would significantly impact the electron density at the metal center, potentially enhancing its catalytic activity or altering its selectivity. nih.gov

Bis(imino)pyridine Ligands: Reaction with 2,6-diacetylpyridine (B75352) could yield bis(imino)pyridine ligands, which are well-known for their use in iron and cobalt-catalyzed olefin polymerization and oligomerization. researchgate.net

The steric bulk and electronic properties of the pentafluorophenoxyethyl substituent can be leveraged to control the coordination environment around a metal catalyst, thereby influencing reaction outcomes. mdpi.com

Aromatic amines are fundamental precursors in the synthesis of a vast array of dyes and pigments. nih.govplantarchives.org The amine group of [2-(Pentafluorophenoxy)ethyl]amine can be readily converted into a diazonium salt under standard conditions (e.g., using NaNO₂ and HCl). This diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines, to produce azo dyes. researchgate.net

The incorporation of the C₆F₅OCH₂CH₂- group is expected to have a profound impact on the properties of the resulting dye:

Color: The strong electron-withdrawing nature of the pentafluorophenyl ring can cause a significant shift in the absorption maximum (λ_max) of the dye, leading to different colors compared to non-fluorinated analogues.

Fastness: The chemical inertness of the C-F bond may enhance the lightfastness and chemical resistance of the dye.

Solubility: The fluorinated group can alter the solubility profile of the dye, making it more soluble in specific organic solvents or useful for creating solvent-resistant pigments. google.com

This approach allows for the creation of specialty dyes for advanced applications, including technical textiles, specialty inks, and materials for optical data storage.

Precursor for Probes and Markers in Chemical Biology Research

The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology, enabling the visualization and study of biological processes in real-time. nih.gov The structure of this compound suggests its potential as a valuable scaffold in the synthesis of such probes. The primary amine group serves as a versatile reactive handle for the attachment of fluorophores, quenchers, or targeting moieties.

Small-molecule fluorescent probes are instrumental in various applications, including drug discovery, cellular imaging, and environmental analysis. nih.gov The pentafluorophenoxy group can influence the electronic properties of an attached fluorophore, potentially leading to favorable shifts in excitation and emission wavelengths or enhancing quantum yield. Furthermore, the lipophilicity of the pentafluorophenyl group may facilitate the transport of probes across cellular membranes, a critical attribute for intracellular imaging.

The design of fluorescent probes often involves the integration of a fluorophore, a recognition element for a specific analyte, and a linker. alfa-chemistry.com this compound can function as a key building block that connects these components. For instance, the amine could be acylated with a fluorophore like a coumarin, rhodamine, or BODIPY derivative. nih.gov The resulting intermediate could then be further functionalized to incorporate a recognition site for a target biomolecule, such as an enzyme, a specific protein, or a nucleic acid sequence. rsc.org The modular nature of this synthetic approach would allow for the creation of a library of probes with tailored specificities and photophysical properties.

Probe Component Function Potential Contribution of [2-(Pentafluorophenoxy)ethyl]amine moiety
Fluorophore Emits light upon excitationThe pentafluorophenyl group can modulate the electronic environment, potentially improving photostability and quantum yield.
Recognition Moiety Binds to a specific biological targetThe amine group provides a convenient attachment point for various targeting ligands.
Linker Connects the fluorophore and recognition moietyThe ethyl chain offers a flexible spacer between the functional components of the probe.

Utilization in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of this compound to participate in such interactions makes it a promising candidate for the construction of well-defined, self-assembled architectures.

Hydrogen bonding is a fundamental directional interaction that plays a crucial role in the formation of supramolecular assemblies. nih.gov The ammonium group in this compound is a potent hydrogen bond donor, capable of forming strong interactions with suitable acceptor atoms like oxygen and nitrogen. nih.gov This property can be exploited to direct the assembly of molecules into predictable one-, two-, or three-dimensional networks.

The interplay between hydrogen bonding and other non-covalent forces, such as π-π stacking and halogen bonding involving the pentafluorophenyl ring, can lead to the formation of complex and robust supramolecular structures. The perfluorinated aromatic ring can engage in favorable interactions with electron-rich aromatic systems, a phenomenon that has been utilized in the design of self-assembling materials. nih.gov The combination of a strong hydrogen-bonding group with a fluorinated aromatic moiety offers a powerful strategy for controlling molecular organization in the solid state.

The amine group of [2-(Pentafluorophenoxy)ethyl]amine can act as a ligand, coordinating to metal centers to form metal-organic complexes. The resulting complexes can exhibit a range of interesting properties and applications, from catalysis to materials science. The pentafluorophenyl group can significantly influence the electronic properties of the metal center, thereby tuning its reactivity and catalytic activity.

Research on palladium(II) and platinum(II) complexes with pentafluorophenyl ligands has demonstrated the versatility of these systems. nih.gov Similarly, the coordination of [2-(Pentafluorophenoxy)ethyl]amine to various transition metals could lead to the formation of novel complexes with unique structural and electronic characteristics. The electron-withdrawing nature of the pentafluorophenyl group can enhance the Lewis acidity of the metal center, which could be beneficial for certain catalytic transformations.

Advanced Spectroscopic and Structural Characterization Methods for 2 Pentafluorophenoxy Ethyl Amine Hydrochloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled information about the chemical environment of magnetically active nuclei. For fluorinated compounds like [2-(Pentafluorophenoxy)ethyl]amine hydrochloride, specialized NMR methods are particularly insightful.

Fluorine-19 NMR for Pentafluorophenoxy Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful tool for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The pentafluorophenoxy group of the target molecule presents a distinct ¹⁹F NMR signature characterized by a wide chemical shift dispersion, which minimizes signal overlap and simplifies spectral interpretation. thermofisher.com

The five fluorine atoms on the aromatic ring are chemically non-equivalent, resulting in three distinct signals corresponding to the ortho- (F-2, F-6), meta- (F-3, F-5), and para- (F-4) fluorines. The chemical shifts are highly sensitive to the electronic environment, with typical ranges for aromatic fluorines observed between -140 ppm and -170 ppm relative to a CFCl₃ standard. The ortho-fluorines generally appear at the most downfield position, followed by the para- and meta-fluorines.

Spin-spin coupling between adjacent fluorine nuclei provides valuable connectivity information. Large three-bond (³JF-F) and four-bond (⁴JF-F) coupling constants are typically observed, leading to complex but informative splitting patterns (multiplets). For instance, the para-fluorine signal often appears as a triplet due to coupling with the two meta-fluorines, while the ortho- and meta-fluorine signals exhibit more complex patterns due to mutual coupling and coupling to the para-fluorine.

Table 1: Representative ¹⁹F NMR Data for a Pentafluorophenoxy Group

Fluorine PositionTypical Chemical Shift (δ, ppm)Typical Coupling Constants (J, Hz)Multiplicity
ortho (F-2, F-6)-145 to -155³JF2-F3 ≈ 20-22 Hz, ⁴JF2-F4 ≈ 4-7 Hz, ⁵JF2-F5 ≈ 7-10 HzMultiplet
meta (F-3, F-5)-160 to -165³JF3-F2 ≈ 20-22 Hz, ³JF3-F4 ≈ 19-21 HzTriplet of triplets
para (F-4)-155 to -160³JF4-F3 ≈ 19-21 Hz, ⁴JF4-F2 ≈ 4-7 HzTriplet

Multi-Dimensional NMR Techniques

While ¹⁹F NMR is crucial for analyzing the fluorinated ring, a complete structural assignment of this compound requires multi-dimensional NMR techniques to establish the connectivity of the entire molecule.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the title compound, COSY spectra would show a clear correlation between the protons of the ethylamine (B1201723) backbone (-O-CH₂-CH₂-NH₃⁺), confirming the ethyl fragment. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov This experiment is essential for assigning the carbon signals of the ethylamine chain by correlating them with their attached protons.

Table 2: Expected 2D NMR Correlations for this compound

ExperimentCorrelated NucleiKey Information Provided
COSY Hα ↔ HβConfirms the -CH₂-CH₂- connectivity in the ethylamine chain.
HSQC Hα ↔ Cα, Hβ ↔ CβAssigns the carbon signals for each methylene group in the ethylamine chain.
HMBC Hα ↔ Cipso, Hβ ↔ CαConfirms the ether linkage (-O-Cipso) and the ethyl chain structure.

Mass Spectrometry for Mechanistic Studies and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for verifying molecular weight and probing reaction mechanisms. High-resolution and tandem MS techniques are particularly valuable in the study of this compound and its synthesis.

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. mdpi.com This precision allows for the determination of the elemental composition of an ion, which is crucial for confirming the identity of reactants, intermediates, products, and potential byproducts during synthesis. researchgate.net

For example, in a typical synthesis of the parent amine via a Williamson ether synthesis (e.g., reacting pentafluorophenol (B44920) with a protected 2-bromoethylamine), HRMS can be used to monitor the reaction's progress in real-time. acs.org By analyzing aliquots from the reaction mixture, one can track the disappearance of the starting material's molecular ion and the appearance of the product's molecular ion, ensuring the reaction proceeds as expected. The exact mass measurement helps to distinguish the desired product from isomers or compounds with the same nominal mass.

Table 3: Theoretical Exact Masses for Species in a Hypothetical Synthesis

Compound/IntermediateChemical FormulaTheoretical Monoisotopic Mass (Da)
PentafluorophenolC₆HF₅O183.9944
2-BromoethylamineC₂H₆BrN122.9738
[2-(Pentafluorophenoxy)ethyl]amineC₈H₆F₅NO243.0370
[2-(Pentafluorophenoxy)ethyl]amine HClC₈H₇ClF₅NO279.0136

Tandem Mass Spectrometry in Derivatization Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are detected. nih.gov This technique is exceptionally useful for the structural characterization of derivatives of [2-(Pentafluorophenoxy)ethyl]amine, where the primary amine has been modified (e.g., through acylation or alkylation).

In an MS/MS experiment, the protonated molecule of the derivative is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For a derivatized [2-(Pentafluorophenoxy)ethyl]amine, characteristic fragmentation pathways would include:

Cleavage of the bond between the ethyl chain and the amine nitrogen.

Fragmentation of the ethyl chain.

Loss of the pentafluorophenoxy group or fragments thereof.

Table 4: Plausible MS/MS Fragment Ions for an N-Acetyl Derivative

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Neutral Loss
286.0475 [M+H]⁺244.0370Loss of ketene (CH₂=C=O)
286.0475 [M+H]⁺183.9944Cleavage resulting in pentafluorophenol
286.0475 [M+H]⁺167.0000Loss of C₅F₅O radical
286.0475 [M+H]⁺86.0600N-acetylethyl-2-iminium ion

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which govern the physical properties of the material.

For this compound, a single-crystal X-ray diffraction study would reveal the solid-state conformation of the molecule. It is expected that the ethylamine side chain would adopt a staggered conformation to minimize steric strain.

Table 5: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
Key Bond Length (Å)C-O: ~1.37, C-N: ~1.48, C-F: ~1.35
Key Bond Angle (°)C-O-C: ~118°, O-C-C: ~109°, C-C-N: ~110°
Hydrogen BondingStrong N-H···Cl interactions (~3.1-3.3 Å)
Crystal Packing MotifLayered structure with alternating polar and non-polar regions

Crystal Engineering and Packing Analysis

The solid-state architecture of this compound is dictated by a combination of strong and weak intermolecular interactions. Crystal engineering principles allow for a predictive understanding of how these molecules will arrange in a crystalline lattice. The primary ammonium (B1175870) hydrochloride group is a strong hydrogen bond donor, capable of forming robust N-H···Cl⁻ interactions, which typically act as the primary organizing motif in the crystal structures of amine hydrochlorides.

Beyond this primary interaction, the highly fluorinated phenyl ring introduces a suite of weaker, yet structurally significant, non-covalent interactions. These include:

C-H···F contacts: Interactions between the ethyl C-H groups and the electron-rich fluorine atoms of the pentafluorophenyl ring.

F···F interactions: Close contacts between fluorine atoms on adjacent molecules, which can be either attractive or repulsive depending on the geometry.

π-π stacking: Interactions between the electron-deficient pentafluorophenyl rings. Perfluoroaromatic systems often engage in offset π-stacking with other aromatic rings.

C-F···π interactions: The interaction of the C-F bond of one molecule with the aromatic ring of another.

Table 1: Potential Intermolecular Interactions in the Crystal Lattice of this compound
Interaction TypeDonorAcceptorTypical Energy (kJ/mol)Structural Influence
Hydrogen Bond-NH₃⁺Cl⁻40 - 80Primary structural motif, forms chains or sheets.
C-H···F InteractionEthyl C-HRing Fluorine2 - 10Secondary stabilization, influences molecular orientation.
F···F InteractionRing FluorineRing Fluorine1 - 5Contributes to close packing of fluorinated rings.
π-π StackingC₆F₅ RingC₆F₅ Ring5 - 20Promotes layered arrangements of aromatic systems.

Conformational Analysis of the Molecule

The flexibility of the ethylamine linker in this compound allows the molecule to adopt various conformations in solution and in the solid state. Conformational analysis, typically performed using computational modeling (e.g., Density Functional Theory - DFT) and supported by NMR spectroscopy, is key to understanding its spatial arrangement.

The critical degrees of freedom are the torsion angles around the C-O, C-C, and C-N bonds. Of particular importance is the relationship between the terminal ammonium group (-NH₃⁺) and the ether oxygen atom. In protonated 2-substituted ethylamines, a gauche conformation is often favored due to a combination of electrostatic attraction between the positive nitrogen and the electronegative substituent (the ether oxygen in this case) and hyperconjugative effects. nih.gov This contrasts with the often-preferred anti conformation in their neutral amine counterparts.

Table 2: Key Dihedral Angles for Conformational Analysis
Dihedral AngleAtoms InvolvedExpected ConformationsNotes
τ₁ (C-O-C-C)C(Aryl)-O-C(Ethyl)-C(Ethyl)Defines orientation of the ethyl chain relative to the ring.Energy barrier to rotation is typically moderate.
τ₂ (O-C-C-N)O-C(Ethyl)-C(Ethyl)-Ngauche (~±60°), anti (~180°)Crucial for determining overall molecular shape; gauche is often preferred in the hydrochloride salt.

Vibrational Spectroscopy (IR, Raman) in Probing Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a powerful, non-destructive method for identifying functional groups and probing their molecular environment. The spectrum of this compound is expected to show characteristic bands corresponding to its distinct structural components.

The pentafluorophenyl group gives rise to strong, characteristic C-F stretching vibrations, typically found in the 1000-1300 cm⁻¹ region. The aromatic C=C stretching modes will also be present, usually between 1450 and 1650 cm⁻¹. The C-O-C ether linkage is characterized by its asymmetric and symmetric stretching vibrations. The asymmetric stretch, often strong in the IR spectrum, is expected around 1200-1280 cm⁻¹.

The ammonium (-NH₃⁺) group displays several distinct vibrational modes. The N-H stretching vibrations appear as a broad band, often centered around 3000-3200 cm⁻¹, indicative of hydrogen bonding. The asymmetric and symmetric N-H bending (scissoring) modes are found near 1600 cm⁻¹ and 1500 cm⁻¹, respectively. These bands can be sensitive to the strength and geometry of the N-H···Cl⁻ hydrogen bonds, providing insight into the crystal packing.

Table 3: Predicted Characteristic Vibrational Modes for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)
-NH₃⁺N-H Stretch~3200-3000 (broad)~3200-3000
-NH₃⁺N-H Bend (Asymmetric)~1620-1550Weak
C₆F₅C=C Stretch (Aromatic)~1650, ~1520Strong
C-O-CAsymmetric Stretch~1280-1200Present
C₆F₅C-F Stretch~1300-1000 (multiple strong bands)Strong

Chiroptical Methods for Enantiomeric Excess Determination in Chiral Derivatives

While this compound itself is an achiral molecule, chiral derivatives can be synthesized, for example, by introducing a stereocenter on the ethyl backbone (e.g., at the carbon atom adjacent to the nitrogen). For such chiral molecules, determining the enantiomeric excess (ee) is crucial. Chiroptical methods are specifically designed to distinguish between enantiomers.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum, with positive or negative peaks (Cotton effects) corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the spectrum of an unknown sample to that of a pure enantiomer, the ee can be accurately determined.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of electronic CD, measuring the differential absorption of circularly polarized light in the infrared region. Each vibrational mode of a chiral molecule can, in principle, have a VCD signal. This provides a rich fingerprint that is highly sensitive to the molecule's absolute configuration and conformation in solution.

Other methods, such as chiral High-Performance Liquid Chromatography (HPLC), are also widely used but are separative techniques rather than spectroscopic ones. Chiroptical spectroscopy offers the advantage of in-situ analysis without the need for physical separation of the enantiomers.

Table 4: Comparison of Chiroptical Methods for Chiral Derivatives
MethodPrincipleInformation ObtainedAdvantages
Circular Dichroism (CD)Differential absorption of circularly polarized UV-Vis light.Enantiomeric excess, secondary structure (for polymers).High sensitivity, well-established for chromophores.
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized IR light.Absolute configuration, conformational analysis, enantiomeric excess.Structurally rich data, applicable to most chiral molecules.
Optical Rotatory Dispersion (ORD)Wavelength dependence of optical rotation.Absolute configuration, enantiomeric purity.Provides information away from absorption bands.

Computational and Theoretical Studies of 2 Pentafluorophenoxy Ethyl Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. This information is fundamental to understanding its stability, geometry, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mdpi.comresearchgate.net It is particularly effective for mapping reaction pathways by calculating the energies of reactants, transition states, and products. For [2-(Pentafluorophenoxy)ethyl]amine hydrochloride, DFT could be used to explore potential degradation pathways or synthetic routes. For example, the energy barriers for ether cleavage or reactions involving the amine group could be calculated. These calculations help in predicting the most likely reaction mechanisms and identifying stable intermediates. researchgate.net

Table 1: Hypothetical DFT-Calculated Reaction Energies for Proposed Pathways

Reaction PathwayReactant(s)Transition State Energy (kcal/mol)Product(s)Overall Reaction Energy (ΔE, kcal/mol)
N-dealkylation[C₆F₅OCH₂CH₂NH₃]⁺Cl⁻+35.2C₆F₅OH + [CH₂CH₂NH₃]⁺Cl⁻-5.8
Ether Cleavage[C₆F₅OCH₂CH₂NH₃]⁺Cl⁻+42.5[C₆F₅]⁻ + [HOCH₂CH₂NH₃]⁺Cl⁻+15.2
Dehydrochlorination[C₆F₅OCH₂CH₂NH₃]⁺Cl⁻+28.9C₆F₅OCH₂CH₂NH₂ + HCl+12.7

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of this analysis is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. emerginginvestigators.org For this compound, the electron-withdrawing pentafluorophenoxy group is expected to lower the energy of both the HOMO and LUMO, potentially influencing its reactivity with nucleophiles and electrophiles.

Table 2: Hypothetical Frontier Orbital Energies

ParameterEnergy (eV)Implication
HOMO Energy-9.85Indicates a relatively low tendency to donate electrons (high ionization potential).
LUMO Energy-1.20Indicates a moderate ability to accept electrons.
HOMO-LUMO Gap8.65Suggests high kinetic stability and low chemical reactivity.

Note: This data is hypothetical. A larger HOMO-LUMO gap generally correlates with greater molecular stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org These simulations provide detailed information about conformational flexibility and non-covalent intermolecular interactions. For this compound, MD simulations could reveal the preferred three-dimensional shapes (conformations) of the flexible ethylamine (B1201723) chain and how the molecule interacts with its environment, such as solvent molecules or other species. nih.govmdpi.com Key interactions would include hydrogen bonding from the ammonium (B1175870) group (N-H···Cl and N-H···O), as well as potential halogen bonds and π-π stacking involving the pentafluorophenyl ring.

Table 3: Hypothetical Intermolecular Interaction Energies from MD Simulations

Interacting PairInteraction TypeAverage Distance (Å)Average Interaction Energy (kcal/mol)
-NH₃⁺ --- Cl⁻Ionic / Hydrogen Bond2.8-15.5
-NH₃⁺ --- H₂OHydrogen Bond3.1-8.2
C₆F₅- --- C₆F₅-π-π Stacking4.5-2.1
C-F --- H₂OHalogen Bond / Dipole3.5-1.5

Note: This data is illustrative. The energies quantify the strength of non-covalent bonds that govern the molecule's behavior in a condensed phase.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic properties, including infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. acs.org These theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign specific spectral peaks to the corresponding atomic motions or chemical environments. nih.gov For instance, calculated IR frequencies can help assign the characteristic stretches of the C-F, C-O, and N-H bonds, while calculated ¹H, ¹³C, and ¹⁹F NMR shifts can aid in the complete structural elucidation of the molecule.

Table 4: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic DataFunctional Group / Atom"Experimental" ValueCalculated ValueDeviation
IR Frequency (cm⁻¹) N-H stretch (ammonium)31503175+25
C-F stretch (aromatic)15201531+11
C-O-C stretch (ether)11801188+8
¹⁹F NMR Shift (ppm) ortho-Fluorine-145.2-144.8+0.4
para-Fluorine-158.1-157.5+0.6
meta-Fluorine-163.5-162.9+0.6

Note: This data is illustrative. Small deviations between experimental and calculated values are expected; scaling factors are often applied to calculated frequencies to improve agreement.

QSAR/QSPR Studies for Derivatized Compounds (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a specific physicochemical property. nih.govwikipedia.org While QSAR typically refers to biological activity, QSPR focuses on properties like boiling point, solubility, or partition coefficient. rsc.orgdrugdesign.org A QSPR study on derivatives of [2-(Pentafluorophenoxy)ethyl]amine could be developed by calculating a set of molecular descriptors (e.g., molecular weight, surface area, electronic properties) for each analog. These descriptors would then be used to build a mathematical equation that predicts a target property. Such models are valuable for designing new compounds with desired physicochemical characteristics without the need for synthesis and testing of every candidate. nih.gov

Table 5: Hypothetical QSPR Model for Predicting Aqueous Solubility (LogS)

Derivative (R in C₆F₄R-OCH₂CH₂NH₃⁺Cl⁻)Molecular Weight ( g/mol )Polar Surface Area (Ų)Predicted LogS
-F (parent compound)263.5938.5-2.5
-H245.6038.5-2.2
-Cl279.0438.5-2.8
-CF₃313.5938.5-3.5

Hypothetical QSPR Equation: LogS = 2.15 - (0.018 * Molecular Weight) + (0.005 * Polar Surface Area)

Note: This data and equation are illustrative. A real QSPR study would involve a larger set of derivatives and descriptors and undergo rigorous statistical validation.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Pentafluorophenoxy Ethyl Amine Hydrochloride

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. longdom.org For [2-(Pentafluorophenoxy)ethyl]amine hydrochloride, various chromatographic methods are indispensable for assessing purity and creating detailed impurity profiles.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds, making it highly suitable for analyzing amine salts like this compound. moravek.com The development of a robust HPLC method is critical for separating the main component from process-related impurities and degradation products.

A typical approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. nih.gov Method development focuses on optimizing several key parameters to achieve adequate resolution, symmetric peak shapes, and a reasonable analysis time. pensoft.net

Key considerations for method development include:

Column Selection: A C18 column is often the first choice due to its versatility and wide range of applicability for separating moderately polar compounds. researchgate.net

Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as potassium dihydrogen phosphate) is commonly used. nih.govwjpsonline.com The pH of the buffer is a critical parameter for controlling the retention and peak shape of the amine, which is basic in nature. Adjusting the pH to the acidic range (e.g., pH 3-4) ensures the amine is in its protonated form, which often leads to better chromatographic performance. pensoft.net

Detection: The pentafluorophenoxy group in the molecule contains a strong chromophore, making UV detection a suitable and sensitive choice. The detection wavelength is typically set at the absorption maximum of the analyte to ensure high sensitivity.

ParameterTypical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (60:40 v/v), pH adjusted to 3.5 with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C

This validated method can accurately quantify the purity of this compound and detect impurities, which is crucial for quality control in its synthesis and application. longdom.org

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. ccsknowledge.com However, the analysis of amines, particularly in their hydrochloride salt form, presents challenges. labrulez.com The salt is non-volatile and must be converted to the free amine before analysis. This is typically achieved by treatment with a base (e.g., NaOH) followed by extraction with an organic solvent. researchgate.net

Even as a free base, the primary amine group in [2-(Pentafluorophenoxy)ethyl]amine is highly polar and active, which can lead to poor peak shapes (tailing) and adsorption onto the column, compromising analytical accuracy. labrulez.com To overcome these issues, two main strategies are employed:

Derivatization: The amine can be reacted with a derivatizing agent, such as pentafluorobenzoyl chloride, to form a less polar, more volatile, and thermally stable derivative. This process significantly improves chromatographic behavior and can enhance detection sensitivity, especially with an electron capture detector (ECD). researchgate.netmdpi.com

Specialized Columns: The use of base-deactivated GC columns or columns with specialized stationary phases (e.g., bonded polyethylene (B3416737) glycol) is essential to minimize adsorptive interactions and achieve symmetrical peaks. nih.govhpst.cz

ParameterTypical Condition
Column DB-CAM (30 m x 0.53 mm x 1.0 µm) or equivalent base-deactivated column
Carrier Gas Helium, constant flow rate 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 60 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Sample Preparation Neutralization of hydrochloride salt to free amine, optional derivatization

While requiring more extensive sample preparation than HPLC, GC can be a valuable tool for analyzing specific volatile impurities that may not be readily detected by liquid chromatography. bre.com

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are of critical importance. americanpharmaceuticalreview.com

Chiral chromatography, most commonly performed using HPLC with a Chiral Stationary Phase (CSP), is the gold standard for enantiomeric separation. americanpharmaceuticalreview.commdpi.com CSPs are designed with chiral selectors that interact differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. researchgate.net The development of a chiral separation method involves screening various CSPs and mobile phase compositions to find the optimal conditions for resolution. Mobile phases in normal-phase mode (e.g., hexane/isopropanol) or polar organic mode, often with acidic or basic additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), are frequently used to improve peak shape and enantioselectivity. chromatographyonline.com

ParameterTypical Condition
Column (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., CHIRALCEL OD-H)
Mobile Phase Hexane : Isopropanol : Diethylamine (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 220 nm

The successful development of a chiral method allows for the determination of enantiomeric excess (ee), a critical quality attribute for chiral compounds. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for analyzing complex mixtures. They offer both the high-resolution separation of chromatography and the specific identification capabilities of spectroscopy.

Coupling Gas Chromatography or Liquid Chromatography to a Mass Spectrometer (GC-MS and LC-MS) provides an unparalleled combination of separation power and detection sensitivity and specificity. uoguelph.ca These techniques are vital for identifying and quantifying trace-level impurities in the this compound substance. researchgate.net

LC-MS: This is often the preferred method for impurity identification. The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent compound and any co-eluting impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural fragments that help in the definitive identification of unknown impurities. nih.gov The high sensitivity of modern mass spectrometers allows for detection limits in the nanogram to picogram range. researchgate.netnih.gov

GC-MS: For volatile impurities, GC-MS offers high chromatographic efficiency. The mass spectrometer detector provides a mass spectrum for each separated peak, which can be compared against spectral libraries for identification. uoguelph.ca The fragmentation patterns of fluorinated compounds in MS can be complex but also highly characteristic, aiding in their identification. nist.gov

TechniqueKey Application
LC-MS Identification and quantification of non-volatile or thermally labile impurities and degradation products.
GC-MS Identification and quantification of volatile and semi-volatile impurities, such as residual solvents or starting materials.
Ionization Mode Electrospray Ionization (ESI) for LC-MS; Electron Ionization (EI) for GC-MS.
Detection Limit Typically in the low ppm to ppb range, enabling trace analysis.

Hyphenated HPLC-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a sophisticated technique that allows for the direct acquisition of NMR spectra from compounds as they elute from the HPLC column. nih.gov This provides unambiguous structural information without the need to isolate each component individually, making it a powerful tool for the definitive identification of unknown impurities or metabolites. microcombichem.comresearchgate.net

The analysis of fluorinated compounds like this compound by NMR presents unique advantages and challenges. The ¹⁹F nucleus is 100% abundant and highly sensitive, providing a clear spectroscopic handle. nih.gov However, the large chemical shift range of ¹⁹F and the presence of complex ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can complicate spectral interpretation. jeolusa.comjeol.com Advanced NMR experiments, including two-dimensional techniques (e.g., ¹H-¹⁹F HETCOR), can be employed to fully elucidate the structures of fluorinated molecules within a complex mixture. nih.govjeol.com HPLC-NMR is particularly valuable for confirming the structures of process impurities or degradation products identified by LC-MS.

NMR NucleusInformation Provided
¹H NMR Provides information on the number and connectivity of protons in the molecule's backbone and aromatic rings.
¹⁹F NMR Offers a highly sensitive and specific probe for the pentafluorophenoxy group, sensitive to small changes in the chemical environment.
¹³C NMR Reveals the carbon skeleton of the molecule and impurities, with characteristic shifts influenced by the attached fluorine atoms.

Electrochemical Methods in Quantitative Analysis

Electrochemical techniques have emerged as powerful tools in pharmaceutical analysis due to their inherent sensitivity, rapid response, cost-effectiveness, and ease of miniaturization. mdpi.comrsc.org For a molecule like this compound, its electrochemical activity is likely centered on the oxidation of the primary amine group. The strong electron-withdrawing nature of the pentafluorophenoxy group is expected to influence the oxidation potential, making it a distinct target for electrochemical sensing.

Voltammetric methods such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are particularly well-suited for this purpose. rsc.orgresearchgate.net CV can be employed for the initial characterization of the compound's redox behavior at an electrode surface, providing insights into the reaction's reversibility and kinetics. nih.gov For quantitative analysis, DPV and SWV are preferred due to their ability to discriminate against background charging currents, thereby offering significantly lower detection limits. researchgate.netnih.gov

The choice of electrode material is critical for achieving optimal performance. While standard glassy carbon electrodes (GCE) can serve as a basic platform, their sensitivity can be limited. nih.gov To overcome this, chemically modified electrodes (CMEs) are proposed to enhance the electrochemical response. nih.gov Modifications involving nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles can dramatically increase the electrode's active surface area and accelerate electron transfer rates. mdpi.comnih.gov For instance, a GCE modified with a nanocomposite of reduced graphene oxide could enhance the accumulation and oxidation of the target analyte on its surface. mdpi.com Similarly, conductive polymers electropolymerized on the electrode can preconcentrate the analyte, leading to an amplified signal. ciac.jl.cn

Based on methodologies developed for other amine hydrochlorides and aromatic compounds, a set of potential electrochemical approaches for the quantitative analysis of this compound can be proposed. ciac.jl.cnrsc.org

Interactive Table 1: Proposed Electrochemical Methods for Quantitative Analysis

TechniqueProposed ElectrodePotential MechanismExpected Performance (Based on Analogues)
DPVGCE modified with a composite of flowerlike ZnO crystals and poly(p-aminobenzene sulfonic acid)The composite film provides a large surface area and catalytic sites, enhancing the electro-oxidation of the amine group. rsc.orgLinear Range: 0.01–60 µM Detection Limit: ~0.004 µM rsc.org
SWVElectrochemically pretreated pencil graphite (B72142) electrode (EPPGE)Pretreatment of the graphite surface creates active sites that facilitate the diffusion-controlled oxidation of the analyte. researchgate.netLinear Range: 1–20 µM Detection Limit: ~0.4 µM researchgate.net
DPVGCE modified with nitrogen-doped graphene (NG)NG offers high electrocatalytic activity towards the oxidation of aromatic amines, enhanced by π–π stacking and electrostatic interactions between the analyte and the modified surface. electrochemsci.orgLinear Range: 2–500 µM Detection Limit: ~0.67 µM electrochemsci.org
DPVGCE modified with a nanocomposite of Cu₂O and reduced graphene oxide (Cu₂O-RGO)The synergistic effect of Cu₂O nanoparticles and RGO provides excellent conductivity and catalytic properties, significantly improving the sensitivity for amine-containing compounds. nih.govLinear Range: 0.01–80 µM Detection Limit: ~0.006 µM nih.gov

Development of Novel Sensors or Detection Systems for this compound

The development of novel sensors is driven by the need for enhanced selectivity and sensitivity, particularly for analysis in complex biological or environmental samples. For this compound, sensor design can leverage the unique chemical properties of both the amine and the highly fluorinated phenyl ring.

A promising strategy involves the design of sensors based on Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high surface areas and tunable pore sizes, making them excellent candidates for selective analyte capture. rsc.org Specifically, a fluorinated MOF (F-MOF) could be used to construct a highly selective sensor. nih.gov The rationale is based on the principle of fluorophilic-fluorophilic interactions, where the pentafluorophenyl moiety of the analyte would have a strong affinity for the fluorinated linkers of the MOF. nih.gov This interaction would enable the selective pre-concentration of the analyte onto the electrode surface, even in the presence of structurally similar, non-fluorinated interferents. An F-MOF could be synthesized and drop-cast onto a GCE. The detection mechanism might involve monitoring the decrease in the signal of a redox probe as the analyte binds to the MOF cavities, blocking the probe's access to the electrode surface. rsc.org

Another advanced approach is the development of molecularly imprinted polymer (MIP) sensors. In this technique, a polymer network is formed around the target analyte, which acts as a template molecule. Subsequent removal of the template leaves behind recognition cavities that are complementary in size, shape, and chemical functionality to the analyte. An electrochemical MIP sensor for this compound could be fabricated by electropolymerizing a functional monomer in the presence of the analyte on an electrode surface. The resulting MIP-modified electrode would exhibit high selectivity for the target molecule, enabling its direct and sensitive detection in complex samples.

Furthermore, dual-mode sensors that combine electrochemical and photoelectrochemical detection could offer complementary advantages. mdpi.com For instance, a sensor could be developed using a fluorinated anionic MOF that exhibits both electrochemical and photoelectrochemical activity. Such a system could provide an exceptionally low detection limit via one mode and a wider detection range via the other, enhancing the reliability and versatility of the analysis. mdpi.com The development of these novel systems represents a significant step towards creating next-generation smart sensing devices for complex pharmaceutical compounds.

Environmental and Green Chemistry Considerations in the Research Lifecycle of 2 Pentafluorophenoxy Ethyl Amine Hydrochloride

Degradation Pathways and Environmental Fate Studies in Controlled Environments

The environmental fate of [2-(Pentafluorophenoxy)ethyl]amine hydrochloride is largely dictated by the chemical stability of its constituent parts. The pentafluorophenoxy group is expected to be highly resistant to degradation. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, conferring significant stability and making polyfluorinated organic compounds often recalcitrant to microbial biodegradation. scholaris.camdpi.com

Research on the biodegradation of polyfluorinated compounds (PFCs) suggests that direct cleavage of the C-F bond by microorganisms is unlikely. mdpi.com Instead, a strategy of "metabolic activation" is often observed, where microbial action begins at a more vulnerable, non-fluorinated part of the molecule. mdpi.com In the case of this compound, the ethylamine (B1201723) side chain presents a likely point for initial enzymatic attack.

Potential initial degradation steps could involve:

Deamination: The removal of the amine group.

Oxidation: Enzymatic oxidation of the ethyl side chain.

Ether Cleavage: While the ether linkage is generally stable, it is more susceptible to cleavage than the aromatic C-F bonds.

Once the side chain is modified, this could potentially activate the fluorinated ring for further, albeit slow, degradation. Studies on other fluorinated aromatic compounds have shown that microbial degradation, when it occurs, can proceed through various intermediates, eventually leading to the release of fluoride (B91410) ions. nih.gov However, the high degree of fluorination in the pentafluorophenyl ring suggests that complete mineralization would be a very slow process, leading to the potential for accumulation of persistent fluorinated intermediates in the environment.

The hydrochloride salt form of the amine will readily dissociate in aqueous environments, and the environmental behavior will be that of the free amine. The fate of such compounds is influenced by processes like sorption to soil and sediment, which can be significant for amines and fluorinated compounds. nih.govchemrxiv.org

Potential Degradation Pathway Description Key Intermediates/Products Environmental Significance
Initial Attack on Ethylamine Chain Microbial enzymes target the more reactive, non-fluorinated portion of the molecule.2-(Pentafluorophenoxy)ethanol, Pentafluorophenoxyacetic acidInitiates the breakdown process, but fluorinated aromatic intermediates are likely to persist.
Ether Bond Cleavage Enzymatic or abiotic cleavage of the ether linkage.Pentafluorophenol (B44920), Ethanolamine (B43304)Releases the highly stable pentafluorophenol, a persistent environmental contaminant.
Aromatic Ring Cleavage A subsequent, slow process following modification of the side chain.Fluorinated catechols, ring-opened aliphatic acidsDefluorination and complete mineralization are challenging; accumulation of persistent fluorinated byproducts is a concern.

Sustainable Synthesis and Waste Minimization Strategies in Research and Production

The synthesis of this compound typically involves the reaction of pentafluorophenol with a protected or precursor form of 2-aminoethanol, such as 2-chloroethylamine (B1212225), often via a Williamson ether synthesis, followed by deprotection if necessary. francis-press.com Green chemistry principles can be applied to make this process more sustainable.

Sustainable Precursor Synthesis: A key precursor is 2-chloroethylamine hydrochloride. Traditional synthesis methods often use hazardous reagents like thionyl chloride. google.com Greener alternatives are being developed, for instance, using ethanolamine and hydrogen chloride with an organic acid catalyst, which presents a process with readily available raw materials, rapid reaction times, and lower energy consumption. google.com

Greener Reaction Conditions: The Williamson ether synthesis, a cornerstone of this molecule's production, can be optimized for sustainability. francis-press.com Key strategies include:

Solvent Selection: Replacing traditional volatile organic solvents (VOCs) like DMF or DMSO with greener alternatives such as ionic liquids or solvent-free mechanochemical methods. nih.govorganic-chemistry.org

Catalysis: Utilizing phase-transfer catalysts can enhance reaction rates and allow for milder conditions, reducing energy input. acs.org

Waste Minimization: A significant source of waste in multi-step syntheses is the purification of intermediates. One-pot reactions, where sequential steps are carried out in the same vessel without isolating intermediates, can drastically reduce solvent use and waste generation. wikipedia.orgrsc.org For the synthesis of this compound, a one-pot procedure combining the ether formation and subsequent reaction steps would be a significant green improvement.

Synthetic Step Traditional Method Greener Alternative Green Chemistry Benefit
Preparation of 2-chloroethylamine HCl Reaction of ethanolamine with thionyl chloride.Reaction of ethanolamine with HCl using an organic acid catalyst. google.comAvoids hazardous reagents, lower energy use.
Ether Synthesis Williamson synthesis using strong base in polar aprotic solvents (e.g., NaH in DMF).Phase-transfer catalysis in a biphasic system; use of recyclable catalysts; solvent-free mechanosynthesis. nih.govacs.orgMilder conditions, reduced solvent waste, easier product separation.
Overall Process Multi-step synthesis with isolation and purification of intermediates.One-pot synthesis combining multiple reaction steps. wikipedia.orgReduced solvent and energy consumption, less material loss, higher process efficiency.

Recycling and Reuse of Catalysts and Reagents in its Synthesis

A core principle of green chemistry is the use of catalysts over stoichiometric reagents, and importantly, the ability to recycle and reuse these catalysts. For the synthesis of this compound, several opportunities for catalyst recycling exist.

Phase-Transfer Catalysts (PTCs): In the Williamson ether synthesis step, PTCs such as quaternary ammonium (B1175870) salts are often employed. These catalysts can be recovered from the reaction mixture, though it can sometimes be challenging. A more advanced approach is the use of solid-supported catalysts, where the PTC is anchored to a polymer resin. acs.org This allows for simple filtration to recover the catalyst for reuse, streamlining the process and preventing contamination of the final product.

Heterogeneous Catalysts: Developing solid, heterogeneous catalysts for the key reaction steps offers significant advantages in terms of separation and reuse. For instance, solid base catalysts could potentially replace soluble bases like sodium hydroxide (B78521) or potassium carbonate in the ether synthesis. researchgate.net These solid catalysts can be easily filtered off at the end of the reaction and reactivated for subsequent batches, minimizing aqueous waste streams from neutralization and workup.

Catalyst/Reagent Type Application in Synthesis Recycling Strategy Advantages
Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) Williamson Ether SynthesisImmobilization on a solid support (e.g., polymer resin). acs.orgEasy separation by filtration, multiple reuse cycles, reduced product contamination.
Solid Base Catalysts (e.g., Layered Double Hydroxides) Williamson Ether SynthesisSimple filtration and thermal reactivation. researchgate.netEliminates aqueous workup for base removal, minimizes salt waste.
Homogeneous Metal Catalysts (e.g., for amination) Alternative amination routesUse of specialized ligands to facilitate precipitation or extraction; membrane filtration.High activity and selectivity, but recycling can be complex.
Solvents Reaction medium, extraction, purificationDistillation, pervaporation, use in continuous flow systems with recycling loops.Reduced purchasing costs, minimized emissions, lower environmental footprint.

Future Directions and Emerging Research Avenues for 2 Pentafluorophenoxy Ethyl Amine Hydrochloride

Integration into Novel Material Science Applications and Engineering

The incorporation of [2-(Pentafluorophenoxy)ethyl]amine hydrochloride into polymers and other materials offers a direct route to developing advanced functional materials. ox.ac.uk The pentafluorophenyl group is a key component for creating surfaces with low interfacial energy, leading to materials that are resistant to wetting by both water and oils and possess anti-adhesive properties. core.ac.uk

As a monomer or a modifying agent, this compound can be integrated into various polymer backbones, such as poly(meth)acrylates, polyamides, and polyimides. researchgate.net The resulting fluorinated polymers are expected to exhibit a suite of high-performance properties. researchgate.net Research efforts are likely to focus on synthesizing and characterizing these new materials for specific applications. For example, the low dielectric constant of fluorinated polymers makes them ideal candidates for use as interlayer dielectrics in microelectronics, helping to reduce signal delay and power consumption in next-generation integrated circuits. core.ac.uk Furthermore, the high thermal stability and chemical resistance conferred by the C-F bonds are highly sought after for protective coatings in harsh industrial environments, including aerospace and chemical processing. researchgate.net

A specific area of interest is the development of fluorinated amphiphilic polymers that can self-assemble into micelles or vesicles, which could have applications in areas like oxygen binding and delivery. whiterose.ac.uk The introduction of the pentafluorophenoxy group could enhance the stability and functionality of such systems.

Table 1: Potential Material Science Applications and Associated Properties
Application AreaKey Property Conferred by Pentafluorophenoxy GroupPotential Impact
Protective CoatingsLow Surface Energy, Chemical Resistance, Thermal Stability core.ac.ukresearchgate.netEnhanced durability and longevity of materials in harsh environments.
Advanced ElectronicsLow Dielectric Constant core.ac.ukImproved performance and efficiency of microelectronic components.
Optical FibersLow Refractive Index, High Thermal StabilityDevelopment of high-performance data transmission cables.
Functional FabricsHydrophobicity and Oleophobicity (Water/Oil Repellency) core.ac.ukCreation of "smart textiles" that are waterproof and stain-resistant.
PhotovoltaicsEnhanced intermolecular interactions and thermal stability rsc.orgImproved efficiency and durability of organic solar cells.

Exploration of New Catalytic Transformations

The amine functionality of this compound serves as a versatile anchor for the synthesis of novel ligands and organocatalysts. The primary amine can be readily transformed into a wide range of functional groups, allowing for its incorporation into chiral auxiliaries, N-heterocyclic carbene (NHC) precursors, and ligands for transition metal catalysis.

The strongly electron-withdrawing nature of the pentafluorophenyl ring is a critical feature that can be exploited to modulate the electronic properties of a catalytic center. By altering the electron density at the metal or the active site, researchers can fine-tune the reactivity and selectivity of catalysts. This could lead to the discovery of new catalytic transformations or significant improvements in the efficiency of existing ones. For instance, ligands derived from this compound could enhance the Lewis acidity of metal catalysts, promoting reactions that are sluggish with conventional ligands. Future research will likely involve the synthesis of a library of such ligands and their screening in a variety of important organic reactions, such as cross-coupling, asymmetric hydrogenation, and C-H activation.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. scirp.org Advanced computational modeling represents a significant avenue for accelerating the exploration of this compound's potential. DFT studies can provide deep insights into the molecule's structural and electronic properties, including its optimized geometry, bond parameters, and frontier molecular orbitals (HOMO-LUMO). scirp.orgnih.gov

Predictive modeling can be employed to:

Simulate Polymerization: By modeling the reaction pathways and energetics of polymerization, researchers can predict the feasibility of creating novel fluorinated polymers and understand the resulting material's properties before undertaking extensive experimental work.

Design Catalysts: Computational screening can be used to design new ligands and catalysts derived from the compound. By calculating parameters such as bond dissociation energies and reaction barriers, scientists can identify the most promising candidates for synthesis and testing, saving significant time and resources. researchgate.net

Predict Reactivity: Understanding the molecule's electrostatic potential and orbital energies can help predict how it will interact with other reagents, guiding the design of new synthetic routes and complex molecular architectures. scirp.org

Table 2: Application of DFT in Researching the Compound
Computational MethodPredicted PropertyResearch Application
Geometry OptimizationBond lengths, bond angles, dihedral angles scirp.orgUnderstanding the stable 3D structure and steric hindrance.
Frequency AnalysisVibrational frequencies (IR/Raman spectra) scirp.orgConfirming optimized structures and comparing with experimental spectra.
Frontier Molecular Orbital AnalysisHOMO-LUMO energy gap, electron density distribution nih.govPredicting chemical reactivity, electronic transitions, and charge transfer properties.
Thermodynamic CalculationsEnthalpy of formation, Gibbs free energy researchgate.netAssessing the stability of the molecule and the feasibility of reactions.

Design and Synthesis of Complex Architectures Incorporating the Compound

The dual functionality of this compound makes it an excellent candidate for constructing highly ordered, complex supramolecular structures such as dendrimers and macrocycles. nih.govdendritech.com

Dendrimers: Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. dendritech.com By using the amine group as a branching point or as a surface functional group, this compound can be incorporated into dendrimer synthesis. For example, poly(amidoamine) (PAMAM) dendrimers could be surface-functionalized with the pentafluorophenoxy moiety. nih.gov This would create a unique nanoscale object with a hydrophilic interior (the PAMAM core) and a dense, hydrophobic, and fluorinated shell. Such structures could find applications in drug delivery, as encapsulating agents, or as specialized lubricants.

Macrocycles: Macrocycles are large ring-like molecules that are central to host-guest chemistry. beilstein-journals.orgnih.gov Integrating the [2-(Pentafluorophenoxy)ethyl]amine unit into a macrocyclic framework would create a host molecule with a cavity lined by fluorine atoms. beilstein-journals.org This fluorinated cavity would exhibit unique binding properties, potentially showing high selectivity for specific guest molecules through non-covalent interactions like hydrogen bonding and aromatic stacking, influenced by the polar NH groups and non-polar aromatic surfaces. beilstein-journals.org These novel macrocyclic hosts could be developed for applications in chemical sensing, molecular recognition, and separation science.

The systematic exploration of these future research avenues will undoubtedly unlock the full potential of this compound as a valuable building block in chemistry and material science.

Q & A

What are the optimal synthetic routes for [2-(Pentafluorophenoxy)ethyl]amine hydrochloride in academic research?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step process starting with pentafluorophenol and ethylene oxide derivatives. A common route includes:

Alkylation: Reacting pentafluorophenol with ethylene oxide or 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyethyl intermediate.

Amine Protection/Deprotection: Use of Boc-protected amines to prevent side reactions, followed by HCl-mediated deprotection to yield the hydrochloride salt .

Solvent Selection: Ethanol or methanol is preferred for their ability to dissolve both polar and semi-polar intermediates while minimizing side products .

Key Considerations:

  • Pentafluorophenol’s strong electron-withdrawing nature may necessitate elevated temperatures (80–100°C) for efficient alkylation.
  • Catalyst screening (e.g., Pd/C for hydrogenation steps) improves yield in reductive amination routes .

How can researchers characterize the purity and structural integrity of this compound?

Level: Basic
Methodological Answer:
Primary Techniques:

  • NMR Spectroscopy:
    • ¹H NMR: A singlet for the ethylamine protons (δ 3.2–3.5 ppm) and absence of aromatic proton signals confirm the pentafluorophenoxy group.
    • ¹⁹F NMR: Five distinct signals verify the para- and ortho-fluorine positions on the aromatic ring .
  • IR Spectroscopy: Stretching frequencies for N–H (3300–3500 cm⁻¹) and C–F (1200–1250 cm⁻¹) validate the amine and fluorinated moieties .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 269 (M⁺–Cl) confirm the molecular formula (C₈H₅F₅NO·HCl) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Pentafluorophenoxy)ethyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(Pentafluorophenoxy)ethyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.